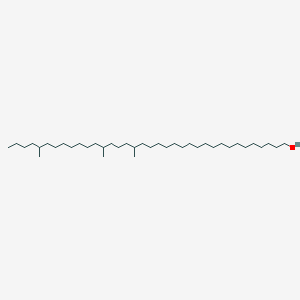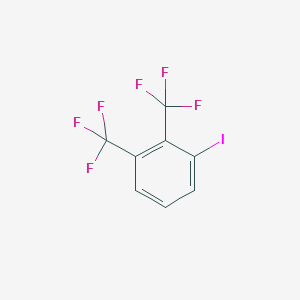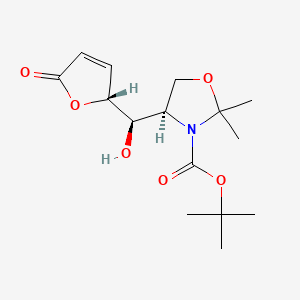
20,24,32-Trimethylhexatriacontan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
20,24,32-Trimethylhexatriacontan-1-OL: is a long-chain primary fatty alcohol. It is a derivative of hexatriacontane, where three methyl groups are substituted at positions 20, 24, and 32, and a hydroxyl group is attached to the first carbon atom. This compound is part of a class of ultra-long-chain fatty alcohols, which are known for their significant roles in various biological and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 20,24,32-Trimethylhexatriacontan-1-OL typically involves the following steps:
Starting Material: The synthesis begins with hexatriacontane, a long-chain hydrocarbon.
Hydroxylation: The terminal hydroxyl group is introduced via oxidation of the terminal methyl group using reagents like potassium permanganate or osmium tetroxide.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using similar methods but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques like distillation and chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 20,24,32-Trimethylhexatriacontan-1-OL can undergo oxidation to form corresponding aldehydes and carboxylic acids.
Reduction: It can be reduced to form the corresponding hydrocarbon.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), osmium tetroxide (OsO₄).
Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a palladium catalyst.
Substitution: Thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃).
Major Products:
Oxidation: Hexatriacontanoic acid, hexatriacontanal.
Reduction: Hexatriacontane.
Substitution: Various alkyl halides depending on the substituting agent used.
Scientific Research Applications
Chemistry:
- Used as a model compound in studies of long-chain alcohols and their properties.
- Investigated for its role in the synthesis of complex organic molecules.
Biology:
- Studied for its potential role in cell membrane structure and function due to its long hydrophobic chain.
Medicine:
- Explored for its potential use in drug delivery systems, leveraging its ability to integrate into lipid bilayers.
Industry:
- Utilized in the production of surfactants and emulsifiers.
- Employed in the formulation of cosmetics and personal care products due to its moisturizing properties .
Mechanism of Action
The mechanism of action of 20,24,32-Trimethylhexatriacontan-1-OL involves its integration into lipid bilayers due to its long hydrophobic chain. This integration can affect membrane fluidity and permeability. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s interaction with other molecules and cellular components .
Comparison with Similar Compounds
Triacontan-1-ol: A long-chain primary fatty alcohol with a similar structure but without the methyl substitutions.
Tetratriacontan-1-ol: Another long-chain alcohol with a longer carbon chain but no methyl substitutions.
32-Methyltetratriacontan-1-ol: Similar in structure but with only one methyl substitution at position 32
Uniqueness: 20,24,32-Trimethylhexatriacontan-1-OL is unique due to its specific pattern of methyl substitutions, which can influence its physical and chemical properties, such as melting point, solubility, and reactivity. These unique properties make it valuable for specific applications in research and industry .
Properties
CAS No. |
121690-65-1 |
|---|---|
Molecular Formula |
C39H80O |
Molecular Weight |
565.1 g/mol |
IUPAC Name |
20,24,32-trimethylhexatriacontan-1-ol |
InChI |
InChI=1S/C39H80O/c1-5-6-30-37(2)31-26-22-20-23-27-33-39(4)35-29-34-38(3)32-25-21-18-16-14-12-10-8-7-9-11-13-15-17-19-24-28-36-40/h37-40H,5-36H2,1-4H3 |
InChI Key |
KYWQYNRZOJSPNQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C)CCCCCCCC(C)CCCC(C)CCCCCCCCCCCCCCCCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![1-Chloro-7-oxo-7lambda~5~-[1,4]benzoxazino[2,3-b]phenoxazine](/img/structure/B14293116.png)
![3-(3-Phenyl-1H-pyrazol-1-yl)-1H-1lambda~6~-thieno[3,4-d][1,2]thiazole-1,1-dione](/img/structure/B14293129.png)




